Dalda - 68425-36-5

Dalda

Catalog Number: EVT-403539
CAS Number: 68425-36-5
Molecular Formula: C30H45N9O5
Molecular Weight: 611.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hydrogenated peanut oil is a modified form of peanut oil, a triglyceride extracted from the seed kernels of the peanut plant (Arachis hypogaea) [, , ]. The hydrogenation process involves adding hydrogen atoms to the unsaturated fatty acid chains of the oil in the presence of a catalyst, typically nickel [, ]. This process increases the saturation level of the oil, altering its physical properties, primarily by transforming it from a liquid to a semi-solid or solid fat at room temperature [, , ].

  • Lipid crystallization behavior: Understanding how cooling rate influences crystal formation and microstructure [].
  • Oil migration in food products: Investigating how different fat compositions and processing conditions impact oil separation [, , ].
  • Nutritional studies: Evaluating the impact of dietary fats, including hydrogenated oils, on animal models [, , , , , , ].
Molecular Structure Analysis
  • Unsaturated Bonds: Peanut oil naturally contains a mixture of saturated, monounsaturated (primarily oleic acid), and polyunsaturated fatty acids (mainly linoleic acid) [, ].
  • Double Bond Reduction: Hydrogenation disrupts the double bonds present in unsaturated fatty acids by adding hydrogen atoms []. This process can lead to the formation of trans fatty acids, depending on the reaction conditions.
Physical and Chemical Properties Analysis
  • Melting Point: Increases with the degree of hydrogenation. Partially hydrogenated peanut oil will be semi-solid at room temperature, while fully hydrogenated oil will be solid [].
  • Consistency: Transforms from a liquid to a semi-solid or solid fat, depending on the degree of hydrogenation [, ].
  • Oxidative Stability: Generally increases with hydrogenation, as fewer double bonds are available for oxidation [, ].
Applications
  • Food Technology:
    • Stabilizer in peanut butter: Prevents oil separation by increasing the solid fat content [, , ].
    • Texture modifier in baked goods: Improves texture and shelf life by providing structural integrity [, ].
  • Nutrition and Biochemistry:
    • Dietary studies: Investigated its impact on cholesterol levels and fatty acid composition in animal models [, , , , , , , ].
    • Lipid metabolism research: Used to study the effects of different fatty acid compositions on metabolic processes [, ].
  • Drug Delivery:
    • Component of water-in-oil-in-water (W/O/W) emulsions: Studied for its potential in controlling the release of encapsulated drugs [].
Future Directions

While hydrogenated oils, in general, have fallen out of favor due to concerns about trans fat content [], research on hydrogenated peanut oil could continue in the following areas:

  • Oleogelation: Evaluating the potential of combining hydrogenated peanut oil with natural waxes to create oleogels, which can be used as healthier alternatives to trans fat-containing shortenings in food products [, ].

Peanut Oil

Compound Description: Peanut oil is a type of vegetable oil derived from peanuts. It is commonly used in cooking, especially for frying, due to its high smoke point. Peanut oil is a rich source of monounsaturated fatty acids (MUFA) like oleic acid and polyunsaturated fatty acids (PUFA) like linoleic acid. []

Relevance: Peanut oil is the parent compound of peanut oil, hydrogenated. Hydrogenation is a chemical process that involves the addition of hydrogen atoms to the unsaturated fatty acid chains in peanut oil, converting some double bonds into single bonds. This process increases the saturation level of the oil, making it more solid at room temperature and increasing its shelf life. Therefore, peanut oil, hydrogenated, is structurally related to peanut oil, with the key difference being the degree of saturation in their fatty acid chains. []

Hydrogenated Coconut Oil

Compound Description: Hydrogenated coconut oil is a type of fat produced by adding hydrogen atoms to coconut oil. This process increases its saturation level and makes it solid at room temperature. Hydrogenated coconut oil is primarily composed of saturated fatty acids, particularly lauric acid and myristic acid. []

Relevance: Hydrogenated coconut oil is structurally similar to peanut oil, hydrogenated, as both are created by hydrogenating vegetable oils, resulting in products with higher saturated fatty acid content compared to their unhydrogenated counterparts. Both oils are often used for similar purposes, such as stabilizing food products and improving their texture. []

Cholesterol

Compound Description: Cholesterol is a waxy, fat-like substance naturally found in all cells of the body. It plays a crucial role in forming cell membranes, certain hormones, and vitamin D. While cholesterol is essential for the body to function correctly, high levels of cholesterol in the blood can increase the risk of heart disease. []

Relevance: While not structurally similar to peanut oil, hydrogenated, cholesterol is mentioned in the context of dietary studies alongside hydrogenated oils. This is because the consumption of certain fats, including hydrogenated oils, can influence cholesterol levels in the body. Research indicates that diets high in saturated and trans fats, often found in hydrogenated oils, can raise LDL cholesterol (often referred to as "bad" cholesterol) levels. [, ]

Relevance: Rapeseed oil, particularly those high in erucic acid, is often compared to peanut oil, hydrogenated, in studies investigating their effects on heart health. While both oils have different fatty acid profiles, their impact on heart health, particularly in animal models, is a shared area of research. []

Partially Hydrogenated Fish Oil

Compound Description: Partially hydrogenated fish oil is produced by partially hydrogenating oil extracted from fatty fish. This process alters the oil's fatty acid composition, often increasing the proportion of saturated and trans fatty acids. []

Relevance: Similar to rapeseed oil, partially hydrogenated fish oil is studied alongside peanut oil, hydrogenated, for its potential impact on heart health. These studies aim to understand how different sources of dietary fats, including hydrogenated oils and those rich in specific fatty acids, influence cardiovascular health. []

Palm Oil

Compound Description: Palm oil is a type of edible vegetable oil derived from the fruit of the oil palm tree. It is naturally semi-solid at room temperature due to its balanced composition of saturated and unsaturated fatty acids. []

Relevance: Palm oil, alongside its hydrogenated forms, is often discussed in comparison to peanut oil, hydrogenated, for its applications in food products. Both oils, particularly in their hydrogenated forms, are used as stabilizers in food items like peanut butter to prevent oil separation and improve texture. [, , ]

Properties

CAS Number

68425-36-5

Product Name

Dalda

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide

Molecular Formula

C30H45N9O5

Molecular Weight

611.7 g/mol

InChI

InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1

InChI Key

UEVAHGMTRWGMTB-JBXUNAHCSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Synonyms

DALDA
Tyr-Arg-Phe-Lys-NH2
tyrosyl-arginyl-phenylalanyl-lysinamide

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

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